Fluralaner is a novel insecticide and acaricide belonging to the isoxazoline chemical class. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts systemically, effectively controlling a wide range of ectoparasites in various animal species. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its effectiveness and rapid action have positioned it as a valuable tool in veterinary medicine and agricultural pest control. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Fluralaner is synthesized through various chemical processes, with its chemical structure denoted by the formula C_16H_14ClF_3N_2O_2. It is classified as a member of the isoxazoline family, which are heterocyclic compounds containing an isoxazole ring. This classification highlights its unique mechanism of action compared to traditional insecticides.
The synthesis of fluralaner involves several steps, typically starting from simpler organic compounds. Key methods of synthesis include:
Fluralaner features a complex molecular structure characterized by:
The molecular conformation can vary based on environmental conditions, which affects its interaction with target proteins. Crystallographic studies have revealed distinct polymorphs of fluralaner, each exhibiting unique thermal and stability properties .
Fluralaner participates in various chemical reactions primarily involving:
The primary reaction mechanism involves the inhibition of neurotransmitter receptors rather than traditional metabolic pathways seen in other insecticides.
Fluralaner's mechanism of action is distinct from conventional insecticides:
This unique action makes fluralaner effective against resistant strains of fleas and ticks that have developed tolerance to other classes of insecticides.
Fluralaner exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective veterinary products that ensure prolonged efficacy against parasites.
Fluralaner belongs to the isoxazoline class of parasiticides (IRAC Group 30) that exhibit potent antagonism against γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in arthropods. This inhibitory neurotransmitter system is fundamental for neuronal regulation in invertebrate nervous systems. Fluralaner binds specifically to the transmembrane intersubunit space (TIS) located at the interface between subunits of the pentameric ligand-gated ion channel, particularly within the outer half of the M1 to M3 transmembrane segments [1]. Key amino acid residues critical for fluralaner binding include Phe339' (housefly RDL numbering) in the M3 helix, Ala302 in M2, and Met342 in M3. Site-directed mutagenesis studies reveal that mutations such as A302G or F339'Y substantially reduce fluralaner sensitivity by disrupting hydrophobic interactions and hydrogen bonding networks essential for binding stability [1] [5].
Unlike classical non-competitive antagonists (e.g., fipronil), fluralaner accesses its binding site preferentially when the GABA receptor is in the activated state, inducing channel blockade that prevents chloride ion influx. This inhibition disrupts inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death in target arthropods. Electrophysiological analyses using recombinant Musca domestica RDL receptors expressed in Xenopus oocytes demonstrate that fluralaner potently inhibits GABA-induced currents with IC₅₀ values in the low nanomolar range [1] [4]. The compound exhibits dual-target inhibition, acting on both GABA-gated and glutamate-gated chloride channels (GluCls), though its potency is significantly higher against GABA receptors (52-fold greater in Rhipicephalus microplus) [4].
Table 1: Key Amino Acid Residues in Arthropod RDL Subunits Governing Fluralaner Binding
Transmembrane Segment | Residue Position | Function in Fluralaner Binding | Effect of Mutation |
---|---|---|---|
M2 | Ala302 | Hydrophobic stabilization | A302G: >100-fold ↓ sensitivity |
M3 (0' position) | Phe339' | π-π stacking with trifluoromethyl group | F339'Y: 12-fold ↓ sensitivity |
M3 | Met342 | Stabilizes binding pocket | M342I: 8-fold ↓ sensitivity |
M1 | Val258 | Contributes to cavity volume | V258L: Partial ↓ sensitivity |
While both fluralaner and fipronil target ligand-gated chloride channels, their mechanisms diverge significantly at the molecular level. Fipronil, a phenylpyrazole-class insecticide (IRAC Group 2B), functions as a non-competitive antagonist blocking the GABA channel pore directly. In contrast, fluralaner binds allosterically within the TIS, causing conformational changes that impede channel opening without occluding the pore [1] [4]. This distinction is validated through radioligand binding assays: fluralaner inhibits [³H]EBOB binding to housefly head membranes, yet shows no displacement of pore-binding ligands like fipronil [1].
Glutamate-gated chloride channels (GluCls) represent a secondary target for fluralaner, though with reduced affinity compared to GABA receptors. Electrophysiological studies on recombinant Rhipicephalus microplus GluCl receptors reveal fluralaner's inhibitory potency (IC₅₀ = 1.7 µM) exceeds fipronil's (IC₅₀ = 8.9 µM) by approximately fivefold [4]. This enhanced efficacy arises from fluralaner's optimized interaction with GluCl subunit interfaces, mediated by its extended aromatic pharmacophore. Crucially, fipronil exhibits cross-resistance potential due to shared binding sites with cyclodienes, whereas fluralaner's novel binding mechanism circumvents resistance mutations like A302S or RDL-S285 in Ctenocephalides felis [4].
Table 2: Comparative Pharmacology of Fluralaner and Fipronil in Arthropod Ion Channels
Pharmacological Parameter | Fluralaner | Fipronil | Biological Significance |
---|---|---|---|
Primary Target Affinity | GABA-Cl (IC₅₀: 0.03 µM*) | GABA-Cl (IC₅₀: 0.14 µM*) | 4.7-fold higher potency for fluralaner |
Secondary Target Affinity | GluCl (IC₅₀: 1.7 µM*) | GluCl (IC₅₀: 8.9 µM*) | 5.2-fold higher potency for fluralaner |
Binding Site | Transmembrane intersubunit interface (TIS) | Channel pore lumen | Avoids pore-based resistance mechanisms |
Resistance Risk | Low (novel binding site) | High (shared with cyclodienes) | Fluralaner effective against fipronil-resistant strains |
Values for R. microplus receptors [4] |
Fluralaner's selective toxicity toward arthropods stems from differential binding kinetics between invertebrate and vertebrate ion channels. Structural biology analyses reveal that vertebrate GABA receptors (e.g., rat α₁β₂γ₂ GABAA) possess a constricted TIS region due to bulkier residues (e.g., tyrosine at the homologous 339' position versus phenylalanine in insects). This steric hindrance reduces fluralaner's binding affinity by >500-fold compared to arthropod RDL receptors [1] [3]. Molecular docking simulations with Bactrocera dorsalis RDL demonstrate fluralaner forms hydrogen bonds with residues like Ser309 and hydrophobic interactions with Phe339', interactions absent in vertebrate homologs due to divergent residue chemistry [5].
Membrane lipid composition further enhances selectivity. Vertebrate neuronal membranes contain ~50% cholesterol, creating a highly ordered bilayer that restricts fluralaner partitioning. In contrast, arthropod membranes are enriched in phosphatidylethanolamine (PE) with minimal cholesterol, forming a more fluid matrix that facilitates fluralaner diffusion toward target receptors [3]. All-atom molecular dynamics simulations demonstrate fluralaner's free energy of partition is 2.3 kcal/mol lower in POPC:POPE (arthropod-mimetic) bilayers than in POPC:cholesterol (vertebrate-mimetic) systems. This thermodynamic preference enables effective concentrations to accumulate preferentially in invertebrate nervous tissues [3].
Species-specific variations in RDL subunits also modulate sensitivity. Apis mellifera RDL receptors exhibit 15-fold reduced fluralaner sensitivity compared to Varroa destructor receptors due to residue substitutions at the M3-M1 interface. Such differences explain fluralaner's acaricidal efficacy against parasitic mites with minimal impact on beneficial insects when applied topically [4] [5].
Table 3: Structural Determinants of Fluralaner Selectivity Across Species
Biological Factor | Arthropod Systems | Vertebrate Systems | Impact on Fluralaner |
---|---|---|---|
TIS Residue (Position 339') | Phe (conserved) | Tyr/His | Bulky vertebrate residues cause steric clash |
Membrane Cholesterol | <5% | ~50% | Cholesterol-rich bilayers impede partitioning |
Membrane Phospholipids | PE-rich (fluid phase) | PC-rich (ordered phase) | PE enhances membrane penetration |
Key Hydrogen Bond Partner | Ser309 (RDL) | Absent | Stabilizes fluralaner in binding pocket |
Binding Affinity (GABA-Cl) | Kd = 0.2–3 nM* | Kd > 1 µM* | >500-fold selectivity for arthropod receptors |
Representative dissociation constants from electrophysiology and binding assays [1] [3] [5] |
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